molecular formula C14H12N2O B140500 1-Benzyl-3-hydroxy-1H-indazole CAS No. 2215-63-6

1-Benzyl-3-hydroxy-1H-indazole

Numéro de catalogue: B140500
Numéro CAS: 2215-63-6
Poids moléculaire: 224.26 g/mol
Clé InChI: SXPJFDSMKWLOAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Benzyl-3-hydroxy-1H-indazole (CAS: 2215-63-6) is a heterocyclic compound characterized by an indazole core substituted with a benzyl group at the N1 position and a hydroxyl group at the C3 position. It is a pale white crystalline powder with a molecular formula of C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol . The compound is synthesized via methods such as halogenation of 1-benzyl-3-hydroxymethyl-1H-indazole followed by hydrolysis or via magnesium-mediated coupling reactions .

Pharmacologically, it has been investigated for its interaction with the α7 nicotinic acetylcholine receptor (nAChR), where it acts as a positive allosteric modulator (PAM), enhancing receptor activity . Its sodium salt derivative (CAS: 13185-09-6, molecular weight: 246.24 g/mol) is also utilized in biochemical assays . Safety data indicate it is a mild irritant to the eyes, skin, and respiratory system .

Propriétés

IUPAC Name

1-benzyl-2H-indazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPJFDSMKWLOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13185-09-6 (hydrochloride salt)
Record name 1-Benzyl-1H-indazol-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30176681
Record name 1-Benzyl-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2215-63-6
Record name 1-Benzyl-1H-indazol-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2215-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-1H-indazol-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2215-63-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1,2-dihydro-3H-indazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Benzyl-1H-indazol-3-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL5ZXN63Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Reaction Overview

This method, derived from a patented industrial process, utilizes o-aminobenzoic acid as the primary starting material. The synthesis proceeds through a series of halogenation and cyclization steps:

  • Halogenation : Treatment of o-aminobenzoic acid with concentrated hydrochloric acid and sodium nitrite (NaNO₂) generates a diazonium salt intermediate.

  • Reduction : The diazonium salt is reduced using sodium sulfite (Na₂SO₃) to form a hydroxylamine derivative.

  • Benzylation : Introduction of a benzyl group occurs via reaction with benzyl chloride in the presence of sodium hydroxide (NaOH).

  • Cyclization : Acid-mediated dehydration yields the final product, 1-benzyl-3-hydroxy-1H-indazole.

Copper-Catalyzed Intramolecular C–N Bond Formation

Synthetic Pathway

Developed by Tanimori et al., this approach employs 2-halobenzoic acids and hydrazines as precursors:

  • Hydrazide Formation : 2-Halobenzoic acids react with hydrazines to form 2-halobenzohydrazides.

  • Cyclization : A copper catalyst (e.g., CuI) facilitates intramolecular C–N bond formation under mild conditions (50–80°C, 12–24 hours).

  • Benzylation : Subsequent treatment with benzyl halides introduces the N1-benzyl group.

Optimization Insights

  • Catalyst Efficiency : Copper(I) iodide outperforms other catalysts, achieving cyclization yields >70%.

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.

  • Substrate Scope : Compatible with diverse 2-halobenzoic acids (X = Cl, Br, I) and hydrazines, enabling structural diversification.

Friedel-Crafts Cyclization of Blocked N-Isocyanates

Methodology

Elkaeed et al. demonstrated the use of masked N-isocyanates as intermediates for indazolone synthesis:

  • Masking Group Installation : N-Isocyanates are blocked with hemilabile groups (e.g., OPh) to stabilize the reactive intermediate.

  • Cyclization : Friedel-Crafts reaction conditions (Lewis acids like AlCl₃) promote intramolecular cyclization to form the indazolone core.

  • Benzylation : Post-cyclization benzylation completes the synthesis.

Critical Observations

  • Masking Group Impact : OPh groups improve intermediate stability without hindering cyclization efficiency.

  • Reaction Scope : Effective for aryl-substituted indazolones but limited for aliphatic variants due to steric hindrance.

Industrial-Scale Synthesis and Optimization

Large-Scale Production

The patented method highlights adaptations for industrial viability:

  • Process Intensification : Continuous flow reactors reduce reaction times and improve heat management.

  • Cost Efficiency : Bulk purchasing of o-aminobenzoic acid and benzyl chloride lowers raw material costs.

  • Purification : Filtration and dehydration steps replace chromatography, enhancing throughput.

Quality Control

  • Purity Standards : Final products are ≥98% pure, verified via HPLC (C18 column, acetonitrile/water mobile phase).

  • Byproduct Management : Unreacted benzyl chloride and sodium salts are removed through aqueous washes.

Comparative Analysis of Preparation Methods

The table below summarizes the key attributes of each synthesis route:

MethodStarting MaterialsCatalysts/ReagentsTemperature RangeScalabilityKey Advantage
Halogenation/Cyclizationo-Aminobenzoic acidHCl, NaNO₂, Na₂SO₃, NaOH25–80°CHighLow cost, industrial suitability
Copper-Catalyzed C–N Bond2-Halobenzoic acidsCuI, DMF50–80°CModerateStructural flexibility
Friedel-Crafts CyclizationMasked N-isocyanatesAlCl₃80–100°CLowNovel mechanism exploration

Analyse Des Réactions Chimiques

Types de réactions : La 1-Benzyl-1,2-dihydro-indazol-3-one subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés :

Applications de recherche scientifique

La 1-Benzyl-1,2-dihydro-indazol-3-one a de nombreuses applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de la 1-Benzyl-1,2-dihydro-indazol-3-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il inhibe l'activité de certaines enzymes impliquées dans l'inflammation et la prolifération des cellules cancéreuses . La capacité du composé à moduler ces voies en fait un candidat prometteur pour des applications thérapeutiques.

Composés similaires :

Comparaison : La 1-Benzyl-1,2-dihydro-indazol-3-one est unique en raison de sa substitution benzyle spécifique, qui confère des propriétés chimiques et biologiques distinctes. Comparé à d'autres dérivés indazoles, il présente un éventail plus large d'activités biologiques et une puissance plus élevée dans certaines applications .

Applications De Recherche Scientifique

Pharmaceutical Development

1-Benzyl-3-hydroxy-1H-indazole serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting cancer. Its unique structure allows for modifications that enhance biological activity. Notable applications include:

  • Anti-Cancer Agents : The compound has been studied for its potential role in developing new anti-cancer drugs due to its ability to interact with specific biological targets involved in cancer cell proliferation and survival .
  • Inflammatory Diseases : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other degenerative diseases .

Biological Research

In biological research, this compound is utilized to investigate cellular processes:

  • Cellular Mechanisms : Studies have shown that this compound can influence signaling pathways in cancer cell lines, providing insights into the mechanisms of tumorigenesis and potential therapeutic targets .
  • Drug Interaction Studies : It is often used to assess drug interactions at the cellular level, contributing to the understanding of pharmacodynamics and pharmacokinetics .

Material Science

The compound's favorable electronic properties make it a candidate for applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : Research is ongoing into the use of this compound in developing advanced materials for OLED technology, which could lead to more efficient and versatile lighting solutions .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard for various techniques:

  • Calibration Standards : It is used to calibrate instruments and validate methods for detecting similar compounds, ensuring accuracy in quantitative analyses .

Cosmetic Formulations

Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations:

  • Skincare Products : The compound shows potential benefits in protecting skin from oxidative stress, making it an attractive ingredient for anti-aging products .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction through the activation of specific caspases.

Case Study 2: Material Science Application

Research conducted by a leading materials science institute explored the use of this compound in OLEDs. The findings indicated that incorporating this compound improved light efficiency and stability compared to traditional materials.

Mécanisme D'action

The mechanism of action of 1-Benzyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell proliferation . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of 1-Benzyl-3-hydroxy-1H-indazole can be contextualized against related indazole derivatives. Below is a comparative analysis based on molecular features, pharmacological activity, and industrial applications:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological/Industrial Use
This compound 2215-63-6 C₁₄H₁₂N₂O 224.26 C3-OH, N1-benzyl α7 nAChR modulation
1-Benzyl-3-(3-diethylaminopropoxy)-1H-indazole 47448-66-8 C₂₁H₂₇N₃O 337.46 C3-O-(CH₂)₃-N(CH₂CH₃)₂, N1-benzyl Experimental therapeutic agent
1-Benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole - C₂₀H₂₅N₃O 323.44 C3-O-(CH₂)₃-N(CH₃)₂, N1-benzyl Anti-inflammatory research
1-Benzyl-3-hydroxymethyl-1H-indazole - C₁₅H₁₄N₂O 238.29 C3-CH₂OH, N1-benzyl Synthetic intermediate for indazole ethers
Bendazac 20187-61-7 C₁₆H₁₄N₂O₃ 282.30 C3-OOCCH₂C₆H₅, N1-unsubstituted Anti-inflammatory, analgesic

Key Findings

Bendazac, with a benzyloxycarbonyl group, exhibits anti-inflammatory properties distinct from the hydroxylated indazoles, highlighting substituent-driven functional divergence .

Synthetic Versatility :

  • 1-Benzyl-3-hydroxymethyl-1H-indazole serves as a precursor for ether derivatives (e.g., propenyloxy-substituted indazoles) via halogenation or nucleophilic substitution .

Safety Profiles: this compound and its diethylaminopropoxy analogue share similar irritant properties (e.g., eye and skin irritation), necessitating handling precautions . Sodium salt derivatives (e.g., CAS: 13185-09-6) are stabilized for biochemical assays but retain reactivity due to the phenolic oxygen .

Activité Biologique

1-Benzyl-3-hydroxy-1H-indazole (CAS: 2215-63-6) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique indazole structure with a hydroxymethyl substitution at the third position, enhancing its solubility and biological activity compared to other indazole derivatives. Its molecular formula is C14H13N3OC_{14}H_{13}N_{3}O, which contributes to its hydrophilic nature, making it suitable for various pharmaceutical applications.

Antimicrobial Activity

Indazole derivatives are also noted for their antimicrobial properties. The presence of the benzyl and hydroxymethyl groups in this compound may enhance its interaction with microbial targets, although specific studies are required to confirm this activity.

Modulation of Biochemical Pathways

Initial studies indicate that this compound can act as a modulator in biochemical pathways, potentially influencing receptor interactions and enzyme activities. This modulation could lead to various physiological responses, making it a candidate for further therapeutic exploration.

Case Studies

Although direct case studies on this compound are sparse, related research provides insights into its potential applications:

  • Study on Indazole Derivatives : A study highlighted the anticancer effects of various indazole derivatives, suggesting that compounds with similar structures could also possess significant anti-tumor activity .
  • Pharmacological Relevance : Research on G-protein coupled receptors (GPCRs) indicates that compounds like this compound may interact with these receptors, influencing pathways critical for cancer progression and inflammation .

Comparative Analysis

Compound NameStructure FeaturesUnique Properties
1-Benzyl-2-methylindoleIndole structure with a methyl groupExhibits different pharmacological profiles
3-HydroxyindoleHydroxyl group on the indole ringKnown for its role in melanin synthesis
2-BenzylindoleBenzyl group attached at the second positionPotential anti-cancer properties
This compound Hydroxymethyl substitution at third positionEnhanced solubility and biological activity

Safety and Handling

As with many chemical compounds, safety precautions must be observed when handling this compound. It is classified as an irritant and can cause eye, skin, and respiratory tract irritation. Proper protective equipment should be used to mitigate exposure risks .

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-3-hydroxy-1H-indazole, and how do reaction conditions influence yield and purity?

The compound is synthesized via magnesium-mediated intermediates, where benzylation of 3-hydroxyindazole precursors occurs under controlled conditions. A validated method involves reacting magnesium intermediates with benzyl halides in anhydrous toluene at reflux temperatures (~110°C), followed by acid hydrolysis to yield the final product. Reaction parameters such as solvent polarity (e.g., THF vs. DMF), stoichiometry of benzylating agents, and temperature gradients significantly affect yield (typically 60-75%) and purity. Impurities often arise from incomplete benzylation or hydrolysis byproducts, necessitating column chromatography for purification .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Structural confirmation relies on ¹H NMR (e.g., characteristic indazole proton signals at δ 7.2-8.1 ppm and benzyl CH₂ at δ 5.2 ppm) and elemental analysis (C, H, N within ±0.3% of theoretical values). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) with ≥98% purity thresholds. For trace impurities, LC-MS identifies side products like unreacted 3-hydroxyindazole or over-benzylated derivatives .

Q. What are the solubility characteristics of this compound in common organic solvents, and how does its sodium salt form improve aqueous compatibility?

The free base exhibits limited aqueous solubility (≤0.1 mg/mL in water) but dissolves in polar aprotic solvents like DMSO (20 mg/mL) or DMF (15 mg/mL). Conversion to the sodium salt (via NaOH treatment) enhances aqueous solubility (>5 mg/mL) by ionizing the hydroxyl group, making it suitable for in vitro assays requiring aqueous buffers. The sodium salt’s stability in PBS (pH 7.4) should be verified via UV spectroscopy to confirm no degradation over 24 hours .

Advanced Research Questions

Q. What strategies are employed to optimize the reaction yield of this compound when scaling up from laboratory to pilot-scale synthesis?

Scale-up challenges include maintaining temperature uniformity and minimizing side reactions. Strategies include:

  • Catalyst optimization : Using catalytic DMAP (4-dimethylaminopyridine) to accelerate benzylation.
  • Solvent selection : Switching from THF to toluene for better reflux control and easier solvent recovery.
  • In-line purification : Incorporating continuous flow crystallization to reduce post-synthesis purification steps.
    Process analytical technology (PAT) tools, such as FTIR spectroscopy , monitor reaction progress in real time, ensuring >95% conversion before quenching .

Q. How does the introduction of substituents on the benzyl ring affect the pharmacological activity of this compound derivatives?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -NO₂ at the benzyl para position) enhance binding to kinase targets (e.g., CDK inhibitors), while bulky substituents (e.g., -CF₃) reduce cellular permeability. For example, 3-nitrobenzyl derivatives exhibit IC₅₀ values <1 µM in cancer cell lines, compared to >10 µM for unsubstituted analogs. Computational docking (e.g., AutoDock Vina) predicts substituent effects on binding pocket interactions, guiding rational design .

Q. What analytical techniques are recommended for detecting trace impurities in this compound batches, and how are method validation parameters established?

  • HPLC-DAD : Detects impurities at 0.1% levels using a gradient elution (5–95% acetonitrile in 20 min).
  • GC-MS : Identifies volatile byproducts (e.g., residual benzyl chloride).
  • ICP-OES : Quantifies heavy metal residues (e.g., Mg, <10 ppm).
    Method validation follows ICH Q2(R1) guidelines, including linearity (R² >0.999), precision (%RSD <2%), and limit of quantification (LOQ <0.05%) .

Q. Are there known contradictions in reported biological activities of this compound derivatives across different experimental models, and how can researchers reconcile these discrepancies?

Discrepancies arise in cytotoxicity assays due to cell line-specific metabolic profiles (e.g., HepG2 vs. HEK293). For example, a derivative may show apoptosis induction in leukemia cells but not in solid tumors. Researchers should:

  • Validate findings across ≥3 cell lines.
  • Use isogenic cell pairs (e.g., wild-type vs. p53-null) to isolate mechanism-driven effects.
  • Perform meta-analyses of published data to identify consensus pathways (e.g., ROS-mediated vs. caspase-dependent apoptosis) .

Q. What safety protocols are critical when handling this compound in aqueous environments, given its potential reactivity?

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation of fine particulates.
  • Spill management : Neutralize spills with 10% acetic acid before aqueous cleanup.
    The compound’s Safety Data Sheet (SDS) notes no acute toxicity (LD₅₀ >2000 mg/kg in rats) but recommends monitoring for sensitization in chronic exposure scenarios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-hydroxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-hydroxy-1H-indazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.